Mephosfolan

Description

Properties

IUPAC Name |

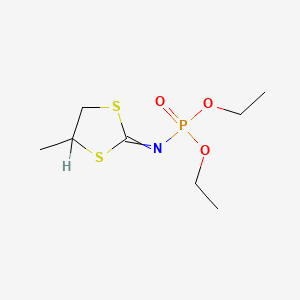

N-diethoxyphosphoryl-4-methyl-1,3-dithiolan-2-imine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16NO3PS2/c1-4-11-13(10,12-5-2)9-8-14-6-7(3)15-8/h7H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTQSAUHRSCMPLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(N=C1SCC(S1)C)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16NO3PS2 | |

| Record name | MEPHOSFOLAN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5047 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0058221 | |

| Record name | Mephosfolan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0058221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Mephosfolan is a yellow to amber liquid. Works as an insecticide and acaricide. Not registered as a pesticide in the U.S. (EPA, 1998), Colorless or yellow to amber liquid; [HSDB] | |

| Record name | MEPHOSFOLAN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5047 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Mephosfolan | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5949 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

248 °F at 0.001 mmHg (EPA, 1998), 120 °C at 1X10-3 mmHg | |

| Record name | MEPHOSFOLAN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5047 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | MEPHOSFOLAN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6411 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Soluble in acetone, xylene, benzene, ethanol and toluene, moderately soluble in water., Solubility in water at 25 °C: 57 g/kg. | |

| Record name | MEPHOSFOLAN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6411 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.539 @ 26 °C | |

| Record name | MEPHOSFOLAN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6411 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.0000318 [mmHg] | |

| Record name | Mephosfolan | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5949 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

Colorless liquid, Yellow to amber liquid. | |

CAS No. |

950-10-7 | |

| Record name | MEPHOSFOLAN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5047 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Mephosfolan | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=950-10-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mephosfolan [BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000950107 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphoramidic acid, N-(4-methyl-1,3-dithiolan-2-ylidene)-, diethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Mephosfolan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0058221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Mephosfolan | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.225 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MEPHOSFOLAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OE5S7E3U0H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | MEPHOSFOLAN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6411 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Mephosfolan: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mephosfolan is an organophosphate insecticide and acaricide recognized for its systemic activity against a range of agricultural pests.[1] As a potent cholinesterase inhibitor, it has been utilized to control insects and mites on various crops.[1] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and toxicological profile of this compound, intended to serve as a foundational resource for research and development professionals.

Chemical Structure and Identification

This compound, a yellow to amber liquid, possesses a distinct phosphoramidate structure.[2][3] Its chemical identity is defined by the following identifiers:

-

IUPAC Name : (E)-N-diethoxyphosphoryl-4-methyl-1,3-dithiolan-2-imine[3]

-

CAS Number : 950-10-7[3]

-

Molecular Formula : C₈H₁₆NO₃PS₂[3]

-

Canonical SMILES : CCOP(=O)(N=C1SCC(S1)C)OCC

-

InChI Key : LTQSAUHRSCMPLD-UHFFFAOYSA-N

Physicochemical Properties

The physical and chemical characteristics of this compound are summarized in the table below, providing essential data for experimental design and environmental fate assessment.

| Property | Value | Reference |

| Physical State | Yellow to amber liquid | [2][3] |

| Boiling Point | 120 °C at 0.001 mmHg | [2][6] |

| Density | 1.539 g/cm³ at 26 °C | [2][5] |

| Solubility in Water | 57 g/kg at 25 °C | [3] |

| Solubility in Organic Solvents | Soluble in acetone, ethanol, benzene, xylene, and toluene. | [3] |

| Vapor Pressure | 0 mmHg at 25°C | [2] |

| Refractive Index | 1.5354 at 26 °C (589.3 nm) | [2] |

| Stability | Stable at neutral pH; hydrolyzed by acid or alkali. | [7] |

Mechanism of Action: Acetylcholinesterase Inhibition

The primary mode of action of this compound is the inhibition of the enzyme acetylcholinesterase (AChE). AChE is critical for the termination of nerve impulses in cholinergic synapses by hydrolyzing the neurotransmitter acetylcholine (ACh).

By inhibiting AChE, this compound causes an accumulation of ACh in the synaptic cleft.[8] This leads to the hyperstimulation of nicotinic and muscarinic receptors, resulting in continuous nerve signaling, paralysis, and ultimately, the death of the insect.[7][8]

Experimental Protocols

Synthesis

The commercial synthesis of this compound involves a multi-step chemical process.[2] A general overview of the synthesis is as follows:

-

Formation of Diethyl Phosphorochloridate : This intermediate is a key precursor in the synthesis.

-

Reaction with a Dithiolan-based Imine : The diethyl phosphorochloridate is reacted with a 2-imino-4-methyl-1,3-dithiolane.[3]

-

Controlled Reaction Conditions : The reaction requires precise control of temperature and pH to facilitate the formation of the active this compound molecule.[2]

Analytical Methods

Several analytical techniques are employed for the detection and quantification of this compound residues in various matrices.

-

Gas-Liquid Chromatography (GLC) : A common method for the analysis of this compound residues.[3]

-

High-Performance Liquid Chromatography (HPLC) : Also utilized for residue analysis.[3]

-

Thin-Layer Chromatography (TLC) : A sequential TLC method has been developed for the analysis of this compound and its metabolites.[4] This method uses a primary solvent system of 2-butanone-1-butanol-water (9:3:1) followed by a secondary system of acetonitrile-n-hexane-benzene-acetic acid (80:40:40:1).[4]

Toxicology and Environmental Fate

Mammalian Toxicity

This compound is classified as a highly toxic compound.[1] The available acute toxicity data is presented below.

| Species | Route | LD₅₀ | Reference |

| Japanese Quail (Coturnix coturnix japonica) | Oral | 12.8 mg/kg | [3] |

Exposure to this compound can lead to symptoms characteristic of cholinesterase inhibition, including sweating, blurred vision, dizziness, muscle spasms, and in severe cases, seizures and coma.[3]

Metabolism

The metabolic fate of this compound has been studied in plants and aquatic organisms. In cotton plants, a significant portion of the applied this compound remains unchanged after several weeks.[3] Identified metabolites include a hydroxymethyl derivative and thiocyanate, which are found as glucosides.[3] In a rice paddy environment, this compound is assimilated and degraded by rice plants and metabolized by fish into thiocyanate and other polar metabolites.[9]

Environmental Fate

This compound's persistence in the environment is influenced by soil and water conditions.

-

Soil : The degradation of this compound in soil can be accelerated by prior exposure, suggesting microbial adaptation.[3] In one study, over 95% of this compound degraded in previously treated soil within 8 weeks, compared to 23-35% in untreated soil.[3]

-

Water : this compound is stable in neutral water but is hydrolyzed under acidic (pH < 2) and alkaline (pH > 9) conditions.[3] It is also subject to photodegradation in aqueous environments.[3]

Conclusion

This compound is a potent organophosphate insecticide with a well-defined mechanism of action centered on the inhibition of acetylcholinesterase. Its physicochemical properties and toxicological profile necessitate careful handling and a thorough understanding of its environmental behavior. This guide provides a foundational repository of technical information to support further research into its efficacy, safety, and potential applications in a controlled and informed manner.

References

- 1. Cas 950-10-7,this compound | lookchem [lookchem.com]

- 2. This compound (Ref: ENT 25991 ) [sitem.herts.ac.uk]

- 3. This compound | C8H16NO3PS2 | CID 9568069 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. fda.gov [fda.gov]

- 6. US9125412B2 - Stable insecticide compositions and methods for producing same - Google Patents [patents.google.com]

- 7. mdpi.com [mdpi.com]

- 8. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Phosfolan | C7H14NO3PS2 | CID 13689 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of Mephosfolan Insecticide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mephosfolan, a potent organophosphate insecticide, is synthesized through a multi-step process culminating in the condensation of two key intermediates: diethyl phosphorochloridate and 2-imino-4-methyl-1,3-dithiolane. This technical guide provides a comprehensive overview of the synthesis pathway, including detailed experimental protocols for the preparation of the precursors and the final product. Quantitative data, including reaction yields and spectroscopic characterization, are presented to facilitate reproducibility. The synthesis requires careful control of reaction conditions, particularly temperature and pH, to ensure the successful formation of the target molecule.

Introduction

This compound, chemically known as diethyl (4-methyl-1,3-dithiolan-2-ylidene)phosphoramidate, is a systemic insecticide and acaricide. As a cholinesterase inhibitor, it has been utilized for the control of a variety of agricultural pests.[1] The synthesis of this compound hinges on the successful preparation and subsequent reaction of two primary chemical entities. This guide outlines the synthetic route, providing detailed methodologies and characterization data for each critical step.

Overall Synthesis Pathway

The synthesis of this compound can be conceptually divided into three main stages:

-

Synthesis of Diethyl Phosphorochloridate (Intermediate 1)

-

Synthesis of 2-imino-4-methyl-1,3-dithiolane (Intermediate 2)

-

Condensation Reaction to form this compound

The overall workflow is depicted in the following diagram:

Figure 1: Overall synthesis workflow for this compound.

Experimental Protocols

Synthesis of Diethyl Phosphorochloridate (Intermediate 1)

This procedure is adapted from a method utilizing phosphorus oxychloride and ethanol in the presence of a base.

Experimental Protocol:

-

A dry, 250 mL four-neck round-bottom flask equipped with a mechanical stirrer, a thermometer, and an argon inlet is charged with triethylamine (21.3 g, 210 mmol), tert-butyl methyl ether (75 mL), and ethanol (9.67 g, 210 mmol) at 20 °C.

-

Phosphorus oxychloride (15.3 g, 100 mmol) is added dropwise via a syringe over 10 minutes, maintaining the internal temperature below -5 °C using an appropriate cooling bath.

-

After the addition is complete, the cooling bath is removed, and the resulting white suspension is vigorously stirred for 5 hours at 20 °C.

-

The reaction mixture is then filtered, and the solid residue is washed with diethyl ether (3 x 100 mL).

-

The combined organic phases are concentrated under reduced pressure.

-

The crude product is purified by distillation under reduced pressure to yield diethyl phosphorochloridate.

Quantitative Data:

| Product | Yield | Boiling Point |

| Diethyl Phosphorochloridate | 89% | 51 °C @ 3 mmHg |

Spectroscopic Data:

| Compound | 1H NMR (CDCl3, 300 MHz) δ (ppm) | 13C NMR (CDCl3, 75 MHz) δ (ppm) | 31P NMR (CDCl3, 121 MHz) δ (ppm) |

| Diethyl Phosphorochloridate | 1.37 (t, J = 6.0 Hz, 6H), 4.16–4.30 (m, 4H) | 15.6 (d, J = 7.5 Hz), 65.7 (d, J = 6.8 Hz) | 4.5 |

Synthesis of 2-imino-4-methyl-1,3-dithiolane (Intermediate 2)

General Experimental Protocol (Conceptual):

-

To a stirred solution of 1,2-propanedithiol in a suitable inert solvent (e.g., diethyl ether, dichloromethane) under an inert atmosphere, an equimolar amount of a base (e.g., triethylamine, sodium hydroxide) is added at a reduced temperature (e.g., 0 °C).

-

A solution of cyanogen bromide in the same solvent is then added dropwise, maintaining the low temperature.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours.

-

The reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is washed with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography or distillation.

Quantitative and Spectroscopic Data:

Detailed yield and spectroscopic data for this specific intermediate are not available in the searched literature. Characterization would typically involve 1H NMR, 13C NMR, and mass spectrometry to confirm the structure.

Condensation Reaction to form this compound

The final step in the synthesis of this compound is the condensation of the two prepared intermediates.[2] This reaction requires careful control of pH and temperature to favor the formation of the desired product.[2]

General Experimental Protocol (Conceptual):

-

An equimolar amount of 2-imino-4-methyl-1,3-dithiolane is dissolved in a suitable aprotic solvent (e.g., acetonitrile, THF) in a reaction vessel equipped with a stirrer and a pH probe.

-

The solution is cooled to a controlled temperature (e.g., 0-5 °C).

-

Diethyl phosphorochloridate is added dropwise to the solution.

-

The pH of the reaction mixture is maintained within a specific range (e.g., 7-8) by the controlled addition of a base (e.g., triethylamine or an inorganic base).

-

The reaction is stirred at the controlled temperature until completion, as monitored by TLC or GC-MS.

-

Upon completion, the reaction mixture is quenched with water and extracted with a suitable organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude this compound is then purified, for example, by column chromatography.

Characterization of this compound

Quantitative Data:

Yields for the final condensation step are not explicitly detailed in the available literature but are a critical parameter for process optimization.

Spectroscopic Data:

| Compound | Mass Spectrometry (GC-MS) Intense Peaks (m/z) | Infrared (IR) Spectroscopy (Technique) |

| This compound | 140 (100%), 106 (75%), 196 (68%), 74 (66%)[1] | Between Salts[1] |

1H and 13C NMR data for this compound were not available in the searched literature but would be essential for comprehensive structural elucidation and purity assessment.

Signaling Pathways and Experimental Workflows

The synthesis of this compound does not directly involve biological signaling pathways. The experimental workflow is a linear progression as depicted in Figure 1. A more detailed representation of the chemical transformations is provided below.

Figure 2: Chemical reaction schematic for this compound synthesis.

Conclusion

The synthesis of this compound is a well-established process involving the preparation of two key intermediates followed by a controlled condensation reaction. This guide provides a framework for the synthesis, highlighting a detailed protocol for one of the intermediates and a conceptual outline for the remaining steps based on available chemical literature. For successful and reproducible synthesis, further optimization and detailed characterization at each stage are recommended, particularly for the synthesis of 2-imino-4-methyl-1,3-dithiolane and the final condensation step to obtain precise reaction conditions and yields.

References

Mephosfolan's Mechanism of Action as an Acetylcholinesterase Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mephosfolan is a systemic organophosphate insecticide and acaricide.[1][2][3] Like other organophosphorus compounds, its primary mechanism of toxicity is the inhibition of acetylcholinesterase (AChE), a crucial enzyme in the nervous system of insects and mammals.[1] This guide provides an in-depth technical overview of the mechanism of action of this compound as an AChE inhibitor, including the relevant signaling pathways, experimental protocols for assessing its inhibitory activity, and comparative quantitative data for related organophosphate compounds.

Core Mechanism of Acetylcholinesterase Inhibition

The fundamental mechanism of action for organophosphates, including this compound, involves the irreversible inhibition of acetylcholinesterase.[4] AChE is responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) into choline and acetic acid, a process that terminates the nerve impulse at cholinergic synapses.

The inhibition process occurs through the phosphorylation of a serine residue within the active site of the AChE enzyme.[5] This covalent modification renders the enzyme non-functional, leading to the accumulation of acetylcholine in the synaptic cleft. The excess acetylcholine results in the continuous stimulation of muscarinic and nicotinic receptors, leading to a state of cholinergic crisis characterized by a range of symptoms, including muscle tremors, paralysis, and in severe cases, death due to respiratory failure.[4][5]

Cholinergic Signaling Pathway and the Impact of Inhibition

The cholinergic signaling pathway is essential for numerous physiological processes. The binding of acetylcholine to its receptors on postsynaptic neurons or muscle cells initiates a signal transduction cascade. The inhibition of AChE by this compound disrupts this finely regulated process, leading to a cascade of downstream effects.

References

- 1. This compound (Ref: ENT 25991 ) [sitem.herts.ac.uk]

- 2. lilab-ecust.cn:443 [lilab-ecust.cn:443]

- 3. This compound | C8H16NO3PS2 | CID 9568069 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Assessment of four organophosphorus pesticides as inhibitors of human acetylcholinesterase and butyrylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]

Mephosfolan CAS number and IUPAC name

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the organophosphate insecticide Mephosfolan. It covers its chemical identity, physicochemical properties, mechanism of action, metabolic pathways, and toxicological profile. Detailed experimental protocols for its analysis are also included, alongside visualizations of key biological processes.

Chemical Identity

| Identifier | Value |

| CAS Number | 950-10-7[1] |

| IUPAC Name | diethyl [(EZ)-4-methyl-1,3-dithiolan-2-ylidene]phosphoramidate[1] |

| Synonyms | Cytrolane, Diethyl (4-methyl-1,3-dithiolan-2-ylidene)phosphoramidate, AC 47470[1] |

| Molecular Formula | C₈H₁₆NO₃PS₂[1] |

| Molecular Weight | 269.32 g/mol [1] |

Physicochemical Properties

This compound is a yellow to amber liquid with the following properties:

| Property | Value | Source |

| Boiling Point | 120 °C at 0.001 mmHg | [2] |

| Density | 1.539 g/cm³ at 26 °C | [3] |

| Solubility in Water | 57 g/kg at 25 °C | [1] |

| Solubility in Organic Solvents | Soluble in acetone, xylene, benzene, ethanol, and toluene. | [1] |

| Stability | Stable in neutral, slightly acidic, or basic aqueous solutions. It is hydrolyzed by strong acids and alkalis. | [1] |

Mechanism of Action: Acetylcholinesterase Inhibition

This compound is a systemic insecticide and acaricide that acts as a potent inhibitor of the enzyme acetylcholinesterase (AChE).[4] AChE is crucial for the proper functioning of the nervous system in both insects and mammals. It catalyzes the hydrolysis of the neurotransmitter acetylcholine (ACh) into choline and acetic acid, a process essential for terminating nerve impulses at cholinergic synapses.

The inhibition of AChE by this compound leads to the accumulation of acetylcholine in the synaptic cleft. This results in continuous stimulation of cholinergic receptors, leading to hyperexcitability, paralysis, and ultimately, the death of the target organism.

Metabolic Pathways

This compound undergoes metabolic transformation in various organisms, including plants, insects, and mammals. The primary metabolic pathways involve oxidation and hydrolysis. In plants, metabolism includes the oxidation of the methyl group to a primary alcohol and the formation of thiocyanate.[1] In rats, the major metabolite found in urine is thiocyanate, resulting from the hydrolysis of the P-N bond and subsequent ring opening.[1]

Toxicological Profile

This compound is highly toxic to mammals and aquatic organisms. Its toxicity is primarily due to its potent inhibition of acetylcholinesterase.

Acute Toxicity Data:

| Organism | Route | Value | Source |

| Rat | Oral LD50 | 8.9 mg/kg | [1] |

| Mouse (albino) | Oral LD50 | 11.3 mg/kg | [1] |

| Rabbit (albino) | Dermal LD50 | 9.7 mg/kg | [1] |

| Japanese quail | Oral LD50 | 12.8 mg/kg | [1] |

| Trout | 96-hour LC50 | 2.12 mg/L | [1] |

Experimental Protocols

Synthesis of this compound

The commercial synthesis of this compound involves the condensation of diethyl phosphoryl chloride with 2-imino-4-methyl dithiolane.[1]

References

Environmental Fate and Soil Persistence of Mephosfolan: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mephosfolan, an organophosphate insecticide, has been utilized in agriculture to control a range of pests. Understanding its environmental fate and persistence in soil is crucial for assessing its potential ecological impact. This technical guide synthesizes available data on the persistence, degradation pathways, and influencing factors of this compound in the environment, with a particular focus on the soil compartment. Due to a notable lack of publicly available, quantitative data on the dissipation rates of this compound, this guide also outlines generalized experimental protocols for assessing soil persistence and discusses plausible degradation pathways based on metabolic data from related systems.

Introduction

This compound (diethyl (4-methyl-1,3-dithiolan-2-ylidene)phosphoramidate) is a systemic insecticide and acaricide. Its efficacy against various agricultural pests has led to its use in numerous regions. However, the environmental behavior of this compound, particularly its persistence in soil and potential for off-site transport, remains an area with limited published quantitative data. This guide aims to provide a comprehensive overview of the current knowledge regarding the environmental fate of this compound, tailored for an audience of researchers and professionals in the fields of environmental science and drug development.

Physicochemical Properties

The environmental transport and fate of a pesticide are significantly influenced by its physicochemical properties.

| Property | Value | Reference |

| Molecular Formula | C₈H₁₆NO₃PS₂ | --INVALID-LINK-- |

| Molecular Weight | 269.32 g/mol | --INVALID-LINK-- |

| Appearance | Yellow to amber liquid | --INVALID-LINK-- |

| Water Solubility | Moderately soluble | --INVALID-LINK-- |

| Stability | Stable at neutral pH; hydrolyzed by acid or alkali | --INVALID-LINK-- |

Soil Persistence and Degradation

The persistence of this compound in soil is a key factor in determining its potential for long-term environmental impact and uptake by subsequent crops.

Quantitative Data on Soil Persistence

However, a laboratory incubation study provides semi-quantitative insights into its degradation. In this study, more than 95% of freshly applied this compound degraded in previously treated hop yard soils after 8 weeks at 15°C, whereas only 23-35% degraded in the corresponding untreated soils. This suggests that adapted microbial populations may play a significant role in the accelerated degradation of this compound.

| Parameter | Value | Conditions | Source |

| Aerobic Soil Degradation (DT₅₀) | Data not available | - | AERU, University of Hertfordshire |

| Degradation in Pre-treated Soil | >95% degradation | 8 weeks at 15°C, lab incubation | PubChem |

| Degradation in Untreated Soil | 23-35% degradation | 8 weeks at 15°C, lab incubation | PubChem |

Abiotic and Biotic Degradation Pathways

The degradation of this compound in the environment is expected to occur through a combination of abiotic (chemical) and biotic (microbial) processes.

-

Hydrolysis: The primary route of abiotic degradation for many organophosphates is hydrolysis. For this compound, this involves the cleavage of the P-N bond. This process is catalyzed by acidic or alkaline conditions.

-

Oxidation: Biotic degradation pathways likely involve oxidation. Metabolic studies in plants and rats have shown oxidation of the methyl group on the dithiolane ring to form a primary alcohol.

-

Microbial Degradation: The accelerated degradation observed in pre-treated soils strongly indicates the involvement of soil microorganisms. These microorganisms can utilize this compound as a carbon or phosphorus source, leading to its breakdown.

Based on metabolic data from animal and plant studies, a plausible degradation pathway for this compound in soil is proposed. The initial steps likely involve hydrolysis of the phosphoramidate bond and oxidation of the methyl group. Subsequent ring opening and further degradation can lead to the formation of smaller, less complex molecules.

Hydrolysis and Photolysis

Aqueous Hydrolysis

This compound is reported to be stable in water under neutral conditions but is hydrolyzed by acid or alkali. Specific quantitative data, such as the hydrolysis half-life (DT₅₀) at different pH values, are not available in the AERU database.

| Parameter | Value | Conditions | Source |

| Aqueous Hydrolysis (DT₅₀) | Data not available | pH 5, 7, 9 | AERU, University of Hertfordshire |

Photolysis

Information on the photodegradation of this compound is limited. While it is stated that it undergoes photodegradation in an aqueous environment, no quantitative data such as the quantum yield or photolysis half-life (DT₅₀) are publicly available.

| Parameter | Value | Conditions | Source |

| Aqueous Photolysis (DT₅₀) | Data not available | - | AERU, University of Hertfordshire |

Experimental Protocols

Detailed experimental protocols for the cited studies on this compound are not available in the public domain. However, a generalized experimental workflow for a soil persistence study, based on standard guidelines (e.g., OECD 307), is presented below.

Methodology for a Standard Soil Incubation Study:

-

Soil Collection and Characterization: Collect fresh soil from a relevant agricultural region. The soil should be characterized for its physicochemical properties, including texture, pH, organic carbon content, and microbial biomass.

-

Test Substance: Use radiolabeled this compound (e.g., ¹⁴C-labeled) to facilitate tracking of the parent compound and its degradation products.

-

Application: Apply the test substance to replicate soil samples at a concentration relevant to typical agricultural use.

-

Incubation: Incubate the treated soil samples in the dark under controlled temperature (e.g., 20°C) and moisture (e.g., 40-60% of maximum water holding capacity) conditions. Include sterile controls to differentiate between biotic and abiotic degradation.

-

Sampling: Collect soil samples at predetermined time intervals over the course of the study.

-

Extraction: Extract the soil samples with appropriate organic solvents to recover this compound and its transformation products.

-

Analysis: Analyze the extracts using techniques such as High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS/MS) to identify and quantify the parent compound and its metabolites. Liquid Scintillation Counting (LSC) is used to determine the total radioactivity in the extracts and the non-extractable residues.

-

Data Analysis: Determine the dissipation kinetics of this compound in the soil to calculate the DT₅₀ and DT₉₀ values. Identify the major degradation products and propose a degradation pathway.

Conclusion

The available data on the environmental fate and soil persistence of this compound is limited, particularly with respect to quantitative dissipation rates. The primary degradation mechanisms appear to be hydrolysis of the P-N bond and microbially-mediated oxidation, with evidence suggesting that prior exposure to the compound can lead to accelerated breakdown in soil. The lack of comprehensive public data highlights the need for further research to accurately assess the environmental risk associated with the use of this compound. Standardized laboratory and field studies are required to establish reliable DT₅₀ values for soil, water, and under photolytic conditions, and to fully elucidate its degradation pathways in various environmental compartments.

Metabolism and degradation products of Mephosfolan in plants and insects

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Mephosfolan, an organophosphate insecticide, has been utilized for the control of a variety of insect pests on major crops such as cotton and rice. Understanding its metabolic fate in both target insects and host plants is crucial for assessing its efficacy, environmental impact, and potential for bioaccumulation. This technical guide provides a comprehensive overview of the current scientific knowledge regarding the metabolism and degradation products of this compound. It details the metabolic pathways in plants and insects, presents available quantitative data, outlines experimental protocols for residue analysis, and provides visual representations of key processes to aid in comprehension.

It is important to note that while the metabolism of this compound in plants has been the subject of specific studies, detailed research on its metabolic pathways in insects is limited. Much of the current understanding of its fate in insects is extrapolated from studies on mammals and general knowledge of organophosphate metabolism in arthropods. This guide synthesizes the available direct and inferred evidence to present the most complete picture possible to date.

Metabolism of this compound in Plants

In plants, this compound is absorbed through both the roots and leaves.[1] The metabolic processes primarily involve oxidation, hydrolysis, and conjugation to facilitate detoxification and sequestration.

The primary metabolic transformations of this compound identified in plants are:

-

Oxidation: The methyl group on the dithiolane ring undergoes oxidation to form a primary alcohol. This hydroxymethyl metabolite is a significant intermediate.[1]

-

Hydrolysis and Rearrangement: Hydrolysis of the phosphoramidate bond (P-N) can occur, leading to the opening of the dithiolane ring and subsequent release of thiocyanate (SCN⁻) ions.[1]

-

Conjugation: The hydroxymethyl metabolite can be further conjugated with glucose to form glucosides. This process increases the water solubility of the metabolite, aiding in its storage in vacuoles or transport within the plant.[1]

A study utilizing 14C-labeled this compound (as Cytrolane) applied to the leaves of cotton plants found that after 42 days, approximately 60% of the recovered radioactivity was still the unchanged parent compound.[1] Another report on rice indicated that about 91% of the residue was unchanged this compound, although the time frame of this measurement was not specified.[2]

Metabolic Pathway in Plants

The following diagram illustrates the key metabolic steps of this compound in plants.

Metabolism of this compound in Insects

Direct research on the metabolic pathways of this compound in insects is scarce. However, based on studies of other organophosphates in insects and the metabolism of this compound in rats, a putative pathway can be proposed. The primary routes of detoxification are expected to involve hydrolysis and oxidation, mediated by key enzyme families.

Key enzymatic systems in insects responsible for insecticide metabolism include:

-

Cytochrome P450 Monooxygenases (P450s): These enzymes are crucial for oxidative metabolism. In the case of this compound, P450s are likely involved in the oxidative desulfuration of related phosphorothioate insecticides, and potentially in the oxidation of the methyl group, similar to what is observed in plants.

-

Esterases (ESTs): These enzymes, particularly carboxylesterases, are known to hydrolyze the ester bonds present in many organophosphate insecticides, leading to their detoxification.

-

Glutathione S-Transferases (GSTs): GSTs play a role in the detoxification of a wide range of xenobiotics by conjugating them with glutathione, increasing their water solubility and facilitating excretion.

-

Phosphotriesterases (PTEs): These enzymes are highly efficient in hydrolyzing the P-O, P-F, P-S, and P-CN bonds of organophosphates.

Based on mammalian data, the metabolism of this compound likely proceeds via hydrolysis of the P-N bond, followed by the opening of the dithiolane ring and the release of thiocyanate. The methyl group may also be attacked to form carboxylic acids.

Putative Metabolic Pathway in Insects

The following diagram outlines the proposed metabolic pathway for this compound in insects. This pathway is inferred from mammalian studies and general principles of insecticide metabolism.

Quantitative Data on Metabolism and Degradation

Quantitative data on the metabolism and degradation of this compound is limited. The following tables summarize the available information.

Table 1: Degradation of this compound in Plants

| Plant | Tissue | Time | % Remaining Parent Compound | Source |

| Cotton | Leaves | 42 days | ~60% | [1] |

| Rice | Plant | Not Specified | ~91% | [2] |

Table 2: Half-life of Related Organophosphate Insecticides in a Rice Paddy Ecosystem

Note: This data is for other organophosphates and is provided for context on the general persistence of this class of compounds in a similar environment.

| Compound | Matrix | Half-life (days) | Source |

| Anilofos | Water | 1 - 2 | [3] |

| Anilofos | Plant | 2 - 3 | [3] |

| Anilofos | Soil | 4 - 5 | [3] |

| Diazinon | Paddy Water | 3 - 6 (in previously treated fields) | [2] |

| Carbofuran | Water (overlying granular formulation) | 18 - 26 | [4] |

Table 3: Thin-Layer Chromatography Data for this compound and Related Compounds

| Compound | Rf Value |

| This compound | 0.76 |

| O,O-diethyl 4-hydroxymethyl-1,3-dithiolan-2-amidate | 0.83 |

| Propylene dithioimidocarbonate hydrochloride | 0.15 |

| Propylene dithiocarbonate | 0.87 |

| Potassium thiocyanate | 0.40 |

| Source: Bakry & Abou-Donia, 1980. Rf values were determined using a sequential TLC method.[5] |

Experimental Protocols for Residue Analysis

The analysis of this compound residues typically involves extraction from the matrix, a cleanup step to remove interfering substances, and instrumental analysis.

General Workflow for Pesticide Residue Analysis

The diagram below illustrates a typical workflow for the analysis of pesticide residues in plant or insect tissues.

Protocol for Sequential Thin-Layer Chromatography (STLC)

This method is suitable for the separation of this compound from its potential degradation products.[5]

-

Plate Preparation: Use Gelman type SA, Instant Thin Layer Chromatography (ITLC) silicic acid-impregnated glass fiber sheets.

-

Sample Application: Spot the extracted sample onto the baseline of the TLC plate.

-

First Development: Develop the plate up to 6 cm in a chromatography tank containing the primary solvent system: 2-butanone-1-butanol-water (9:3:1 v/v/v).

-

Drying: Remove the plate from the tank and allow it to air dry completely in a fume hood.

-

Second Development: Place the dried plate in a second chromatography tank containing the secondary solvent system: acetonitrile-n-hexane-benzene-acetic acid (80:40:40:1 v/v/v/v). Develop the plate up to 16 cm.

-

Visualization: After drying, visualize the separated spots using an appropriate method, such as iodine vapor or a specific chromogenic reagent for organophosphates.

-

Analysis: Calculate the Rf values for each spot and compare them to known standards (see Table 3).

Representative Protocol for GC-MS Analysis

The following is a generalized protocol for the analysis of organophosphate pesticides in a crop matrix, based on common multiresidue methods. Note: This protocol would require optimization and validation for the specific analysis of this compound.

-

Sample Preparation (QuEChERS Method): a. Weigh 10-15 g of a homogenized plant or insect sample into a 50 mL centrifuge tube. b. Add 10-15 mL of acetonitrile (containing 1% acetic acid, if necessary). c. Add an appropriate internal standard. d. Shake vigorously for 1 minute. e. Add a salt mixture (e.g., 4 g MgSO₄, 1 g NaCl) and shake immediately. f. Centrifuge at >3000 g for 5 minutes.

-

Dispersive Solid-Phase Extraction (d-SPE) Cleanup: a. Transfer an aliquot of the supernatant (e.g., 6 mL) to a 15 mL centrifuge tube containing a d-SPE sorbent mixture (e.g., 900 mg MgSO₄, 150 mg Primary Secondary Amine - PSA, and 150 mg C18). For samples with high chlorophyll content, graphitized carbon black (GCB) may be included. b. Vortex for 1 minute. c. Centrifuge at >3000 g for 5 minutes.

-

GC-MS Analysis: a. Transfer the final extract into a GC vial. b. GC Conditions (Suggested Starting Point):

- Injector: Splitless, 250 °C.

- Column: HP-5MS (or equivalent), 30 m x 0.25 mm i.d., 0.25 µm film thickness.

- Carrier Gas: Helium at a constant flow of 1.0-1.2 mL/min.

- Oven Program: Initial temperature of 70 °C, hold for 2 min, ramp at 25 °C/min to 150 °C, then ramp at 3 °C/min to 200 °C, and finally ramp at 8 °C/min to 280 °C, hold for 5-10 min. c. MS Conditions (Suggested):

- Ion Source: Electron Impact (EI), 70 eV.

- Source Temperature: 230 °C.

- Acquisition Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for higher selectivity and sensitivity. Specific ions for this compound would need to be determined from its mass spectrum.

Conclusion

The metabolism of this compound in plants proceeds through predictable oxidation and conjugation pathways. While the parent compound can persist for a considerable period, these metabolic processes lead to its eventual detoxification. In insects, the metabolic fate of this compound is less clear, but is presumed to follow pathways common to other organophosphates, involving hydrolysis and oxidation by key detoxifying enzyme systems. The lack of quantitative data on this compound's metabolism in insects represents a significant knowledge gap that warrants further investigation to better understand insecticide resistance mechanisms and to develop more effective and selective pest control strategies. The analytical methods outlined in this guide provide a foundation for researchers to conduct further studies to fill these gaps and to monitor the environmental fate of this compound.

References

- 1. This compound | C8H16NO3PS2 | CID 9568069 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scope.dge.carnegiescience.edu [scope.dge.carnegiescience.edu]

- 3. cabidigitallibrary.org [cabidigitallibrary.org]

- 4. Environmental fate of rice pesticides in California - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Sequential thin-layer chromatography of phosfolan, this compound and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

Mephosfolan in Aquatic Systems: A Technical Guide to its Bioaccumulation and Ecotoxicity

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current scientific understanding of the bioaccumulation and ecotoxicity of Mephosfolan in aquatic ecosystems. This compound, an organophosphate insecticide, functions as an acetylcholinesterase (AChE) inhibitor, posing a significant risk to non-target aquatic organisms.[1][2] This document synthesizes available quantitative data on its toxicity to fish, discusses its bioaccumulation potential, and details the experimental methodologies for assessing its environmental impact. Due to the limited availability of public data specifically for this compound, information from other relevant organophosphates is included to provide a broader context for risk assessment. This guide is intended to serve as a critical resource for researchers, environmental scientists, and professionals in drug development involved in the environmental risk assessment of organophosphate compounds.

Introduction

This compound is a systemic insecticide and acaricide, recognized for its efficacy against a range of agricultural pests.[1] However, its potential to contaminate aquatic environments through runoff and leaching raises concerns about its impact on non-target organisms. As an organophosphate, this compound's primary mode of action is the inhibition of the enzyme acetylcholinesterase (AChE), which is crucial for nerve function in both insects and vertebrates.[1][2] Inhibition of AChE leads to the accumulation of the neurotransmitter acetylcholine, resulting in neurotoxicity and potentially death.[1] This guide provides an in-depth analysis of the ecotoxicological effects and bioaccumulation of this compound in aquatic systems.

Ecotoxicity in Aquatic Organisms

The ecotoxicity of this compound is a critical aspect of its environmental risk profile. This section summarizes the available data on its acute toxicity to various aquatic organisms.

Acute Toxicity to Fish

Limited publicly available data exists for the acute toxicity of this compound to fish. The 96-hour lethal concentration 50 (LC50) for the common carp (Cyprinus carpio) has been reported, although the specific conditions of the bioassay were not detailed.

Table 1: Acute Toxicity of this compound to Fish

| Species | Endpoint | Value (mg/L) | Exposure Duration | Reference |

| Cyprinus carpio (Carp) | LC50 | 54.5 | 96 hours | [1] |

Acute Toxicity to Aquatic Invertebrates and Algae

Bioaccumulation in Aquatic Systems

Bioaccumulation, the process by which a chemical is absorbed by an organism from its environment and concentrated in its tissues, is a key consideration for persistent organic pollutants. The potential for this compound to bioaccumulate in aquatic organisms is evaluated through its bioconcentration factor (BCF).

Currently, there are no publicly available studies that have determined the bioconcentration factor (BCF) for this compound in fish or other aquatic organisms. The potential for bioaccumulation is often inferred from the octanol-water partition coefficient (log Kow). A log Kow greater than 3 suggests a potential for bioconcentration.[4] While the specific log Kow for this compound is not consistently reported, its classification as an organophosphate suggests it may have a moderate potential for bioaccumulation. For instance, the organophosphate Temephos has a log Kow of 4.91 and a BCF of up to 2300 in Lepomis macrochirus.[3]

Mechanism of Action: Acetylcholinesterase Inhibition

The primary mechanism of toxicity for this compound, like other organophosphate insecticides, is the inhibition of the enzyme acetylcholinesterase (AChE).[1][2] AChE is responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) into choline and acetic acid, a process that terminates the nerve signal at cholinergic synapses.

By inhibiting AChE, this compound causes an accumulation of ACh in the synaptic cleft, leading to continuous stimulation of cholinergic receptors. This overstimulation results in a range of neurotoxic effects, including muscle tremors, paralysis, and ultimately, death due to respiratory failure.

Experimental Protocols

Standardized methodologies are essential for assessing the ecotoxicity and bioaccumulation of chemicals like this compound. The following sections describe the key experimental protocols based on OECD guidelines.

Fish Acute Toxicity Test (OECD 203)

This test determines the median lethal concentration (LC50) of a substance to fish over a 96-hour exposure period.

-

Test Organism: A suitable fish species, such as Rainbow Trout (Oncorhynchus mykiss), Zebra fish (Danio rerio), or Common Carp (Cyprinus carpio).

-

Exposure: Fish are exposed to a range of concentrations of the test substance in a static, semi-static, or flow-through system.

-

Duration: 96 hours.

-

Observations: Mortalities and any sublethal effects are recorded at 24, 48, 72, and 96 hours.

-

Endpoint: The LC50, the concentration estimated to be lethal to 50% of the test fish, is calculated.

Daphnia sp. Acute Immobilisation Test (OECD 202)

This test assesses the acute toxicity of a substance to Daphnia, a key aquatic invertebrate.

-

Test Organism: Daphnia magna or Daphnia pulex (<24 hours old).

-

Exposure: Daphnids are exposed to a range of concentrations of the test substance in a static system.

-

Duration: 48 hours.

-

Observations: Immobilisation (inability to swim) is recorded at 24 and 48 hours.

-

Endpoint: The EC50, the concentration estimated to cause immobilisation in 50% of the daphnids, is calculated.

Freshwater Alga and Cyanobacteria, Growth Inhibition Test (OECD 201)

This test evaluates the effects of a substance on the growth of freshwater algae.

-

Test Organism: An exponentially growing culture of a selected green alga (e.g., Scenedesmus subspicatus) or cyanobacteria.

-

Exposure: Algal cultures are exposed to a range of concentrations of the test substance.

-

Duration: 72 hours.

-

Observations: Algal growth is measured, typically by cell counts or spectrophotometry.

-

Endpoint: The EC50, the concentration that causes a 50% reduction in growth rate or yield, is determined.

Bioaccumulation in Fish: Aqueous and Dietary Exposure (OECD 305)

This guideline describes procedures for determining the bioconcentration factor (BCF) of a substance in fish.

-

Test Organism: A suitable fish species with a low fat content.

-

Phases: The test consists of two phases: an uptake phase where fish are exposed to the test substance, and a depuration phase where they are transferred to clean water.

-

Exposure: Exposure can be aqueous (substance dissolved in water) or dietary (substance incorporated into food).

-

Duration: The uptake phase typically lasts for 28 days, followed by a depuration phase of similar duration.

-

Sampling: Fish and water samples are taken at regular intervals during both phases to measure the concentration of the test substance.

-

Endpoint: The Bioconcentration Factor (BCF) is calculated as the ratio of the concentration of the substance in the fish to the concentration in the water at steady state.

Acetylcholinesterase Activity Assay

This assay is used to determine the extent of AChE inhibition in organisms exposed to this compound.

-

Sample Preparation: Brain or muscle tissue from exposed organisms is homogenized in a suitable buffer.

-

Assay Principle: The assay is typically based on the Ellman method, which uses acetylthiocholine as a substrate. The hydrolysis of acetylthiocholine by AChE produces thiocholine, which reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a colored product that can be measured spectrophotometrically.

-

Measurement: The rate of color change is proportional to the AChE activity.

-

Endpoint: The percentage of AChE inhibition in exposed organisms is calculated relative to a control group.

Environmental Fate

The persistence and degradation of this compound in aquatic environments are key factors influencing its potential for long-term ecological impact.

-

Hydrolysis: this compound is reported to be stable in water under neutral and slightly acidic or basic conditions. However, it undergoes hydrolysis under strongly acidic or alkaline conditions.[1]

-

Photodegradation: Information on the photodegradation of this compound in aqueous environments is limited, but it is a potential route of degradation.[1]

-

Biodegradation: In soil, the degradation of this compound can be accelerated by the presence of pre-adapted microorganisms.[1] Similar processes are expected to occur in aquatic sediments.

Analytical Methods

Accurate and sensitive analytical methods are crucial for monitoring this compound in environmental samples and for conducting ecotoxicology and bioaccumulation studies.

-

Water Samples: The analysis of organophosphates in water typically involves a sample preparation step, such as solid-phase extraction (SPE), to concentrate the analyte and remove interfering substances.

-

Biota Samples: For biological tissues, extraction with an organic solvent is followed by a clean-up step to remove lipids and other matrix components.

-

Detection: Gas chromatography (GC) or high-performance liquid chromatography (HPLC) are commonly used for the separation and quantification of this compound. Detectors such as a flame photometric detector (FPD), nitrogen-phosphorus detector (NPD), or mass spectrometry (MS) provide the necessary sensitivity and selectivity.[1]

Conclusion and Future Directions

This compound, as an acetylcholinesterase-inhibiting organophosphate insecticide, poses a clear ecotoxicological risk to aquatic ecosystems. While its acute toxicity to fish has been documented to some extent, there is a significant lack of publicly available data on its effects on aquatic invertebrates and algae, as well as its potential for bioaccumulation. This data gap hinders a comprehensive environmental risk assessment.

Future research should prioritize conducting standardized ecotoxicity tests on a broader range of aquatic organisms and determining the bioconcentration factor of this compound in fish. Such studies are essential for establishing scientifically sound environmental quality standards and for making informed regulatory decisions to protect the health of aquatic ecosystems.

References

- 1. This compound | C8H16NO3PS2 | CID 9568069 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound (Ref: ENT 25991 ) [sitem.herts.ac.uk]

- 3. Temephos in freshwater and marine water [waterquality.gov.au]

- 4. Bioaccumulation in fish | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

An In-depth Technical Guide to the Physical and Chemical Properties of Mephosfolan for Environmental Modeling

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of the organophosphate insecticide Mephosfolan. The information compiled is intended to support environmental modeling efforts by providing key parameters that govern its fate and transport in the environment. This document includes summaries of quantitative data, detailed experimental protocols based on international guidelines, and visualizations of its primary mechanism of action.

Chemical Identity and Physical Properties

This compound, a systemic insecticide and acaricide, is recognized by the following identifiers:

-

IUPAC Name: (E)-N-diethoxyphosphoryl-4-methyl-1,3-dithiolan-2-imine[1]

-

CAS Number: 950-10-7[1]

-

Molecular Formula: C₈H₁₆NO₃PS₂[1]

-

SMILES Notation: CCOP(=O)(/N=C/1\SCC(S1)C)OCC[1]

The key physical and chemical properties of this compound relevant to environmental modeling are summarized in the table below.

| Property | Value | Temperature (°C) | Reference |

| Molecular Weight | 269.3 g/mol | N/A | [1] |

| Physical State | Yellow to amber liquid | Ambient | [1] |

| Water Solubility | 57,000 mg/L | 25 | [1] |

| Vapor Pressure | 4.24 mPa | 25 | |

| Octanol-Water Partition Coefficient (Log P) | 1.04 | 20 | |

| Henry's Law Constant | 1.21 x 10⁻⁵ Pa m³/mol | 25 |

Environmental Fate and Degradation

Degradation:

-

Hydrolysis: this compound is reported to be stable in neutral, slightly acidic, or slightly basic aqueous solutions. However, it undergoes hydrolysis under strongly acidic or alkaline conditions.[1] Specific hydrolysis rate constants or half-lives are not available.

-

Photolysis: Photodegradation of this compound in aqueous environments has been noted, but quantitative data such as quantum yield or environmental half-lives are not specified in the reviewed literature.[1]

-

Biodegradation: Studies on the persistence of this compound in soil have shown that its degradation can be accelerated in soils with a history of previous treatment with the insecticide. In one laboratory study, over 95% of freshly applied this compound degraded in previously treated hop yard soils after 8 weeks at 15°C, compared to 23-35% degradation in untreated soils.[1] This suggests that microbial adaptation plays a significant role in its breakdown. However, a specific soil biodegradation DT50 value is not available.

Partitioning:

-

Soil Sorption (Koc): A measured soil organic carbon-water partitioning coefficient (Koc) for this compound is not available in the public literature. This parameter is critical for modeling its mobility in soil and potential for leaching.

Experimental Protocols

The following sections describe the general methodologies for determining the key physical and chemical properties and environmental fate parameters of pesticides like this compound, based on internationally recognized OECD (Organisation for Economic Co-operation and Development) guidelines.

Water Solubility (OECD Guideline 105)

The water solubility is determined using either the column elution method or the flask method.

-

Principle: A saturated solution of the test substance in water is prepared, and the concentration of the substance in the aqueous phase is measured after reaching equilibrium.

-

Column Elution Method: This method is suitable for substances with low solubility. A column is packed with an inert carrier material coated with the test substance. Water is passed through the column at a slow, constant rate. The concentration of the substance in the eluate is monitored until it reaches a plateau, which represents the water solubility.

-

Flask Method: This method is suitable for substances with higher solubility. An excess amount of the test substance is stirred in water at a constant temperature for a sufficient period to reach equilibrium. The solution is then filtered or centrifuged to remove undissolved particles, and the concentration in the clear aqueous phase is determined.

Vapor Pressure (OECD Guideline 104)

Vapor pressure can be determined by various methods, including the dynamic method, static method, or the gas saturation method.

-

Principle: The pressure exerted by the vapor of the substance in equilibrium with its solid or liquid phase is measured at a specific temperature.

-

Dynamic Method: The boiling point of the substance is measured at different applied pressures. The vapor pressure at a given temperature can then be determined from the boiling point-pressure relationship.

-

Static Method: The substance is placed in a closed container, and the pressure of the vapor phase is measured directly with a manometer after equilibrium is established.

-

Gas Saturation Method (Effusion Method): A stream of inert gas is passed over the substance at a known flow rate, allowing the gas to become saturated with the vapor of the substance. The amount of substance transported by the gas is determined, and from this, the vapor pressure is calculated.

Partition Coefficient (n-octanol/water) (OECD Guideline 107)

The octanol-water partition coefficient (Kow or Log P) is a measure of a chemical's lipophilicity and is a key parameter in assessing its potential for bioaccumulation.

-

Principle: The test substance is dissolved in a mixture of n-octanol and water. The mixture is shaken until equilibrium is reached, and then the two phases are separated. The concentration of the substance in each phase is measured.

-

Shake-Flask Method: A solution of the test substance in either n-octanol or water is prepared and placed in a flask with the other solvent. The flask is shaken to facilitate partitioning. After separation of the phases, the concentration of the test substance in both the n-octanol and water layers is determined. The partition coefficient is calculated as the ratio of the concentration in n-octanol to the concentration in water.

Adsorption - Desorption Using a Batch Equilibrium Method (OECD Guideline 106)

This method is used to determine the soil adsorption coefficient (Kd) and, subsequently, the soil organic carbon-water partitioning coefficient (Koc).

-

Principle: The test substance is equilibrated with a soil-water suspension. The concentration of the substance remaining in the aqueous phase after equilibrium is measured to determine the amount adsorbed to the soil.

-

Procedure: A known mass of soil is mixed with an aqueous solution of the test substance of known concentration. The mixture is agitated for a period sufficient to reach equilibrium. The solid and liquid phases are then separated by centrifugation, and the concentration of the test substance in the supernatant is analyzed. The amount adsorbed to the soil is calculated by the difference between the initial and final concentrations in the solution. The Kd is the ratio of the concentration in the soil to the concentration in the water at equilibrium. The Koc is then calculated by normalizing the Kd to the organic carbon content of the soil.

Hydrolysis as a Function of pH (OECD Guideline 111)

This test determines the rate of abiotic degradation of a substance by hydrolysis at different pH values.

-

Principle: The test substance is dissolved in sterile aqueous buffer solutions of different pH values (typically 4, 7, and 9) and incubated in the dark at a constant temperature.

-

Procedure: The concentration of the test substance is measured at various time intervals to determine the rate of its disappearance. The hydrolysis rate constant and the half-life (DT50) are then calculated for each pH.

Phototransformation of Chemicals in Water – Direct Photolysis (OECD Guideline 316)

This guideline describes the procedure to determine the rate of direct photolysis of a chemical in water.

-

Principle: An aqueous solution of the test substance is irradiated with light of a known spectrum and intensity, simulating natural sunlight. The rate of disappearance of the substance is measured.

-

Procedure: A solution of the test substance in pure water is exposed to a light source (e.g., a xenon arc lamp) with a spectral output similar to sunlight. The concentration of the test substance is monitored over time. Control samples are kept in the dark to account for any non-photolytic degradation. The photolysis rate constant and quantum yield are calculated from the data.

Aerobic and Anaerobic Transformation in Soil (OECD Guideline 307)

This test is designed to determine the rate and route of biodegradation of a chemical in soil under both aerobic and anaerobic conditions.

-

Principle: The test substance is applied to soil samples, which are then incubated under controlled conditions (temperature, moisture) in the dark.

-

Procedure: For aerobic degradation, the soil is incubated in the presence of air. For anaerobic degradation, the soil is typically flooded and purged with an inert gas to create anaerobic conditions. The concentration of the test substance and its major transformation products are measured in the soil at different time intervals. The rate of degradation (DT50) is calculated. The evolution of ¹⁴CO₂ from a radiolabeled test substance can also be measured to assess mineralization.

Mechanism of Action and Signaling Pathways

As an organophosphate insecticide, the primary mechanism of action of this compound is the inhibition of the enzyme acetylcholinesterase (AChE).

Acetylcholinesterase Inhibition

Acetylcholinesterase is a critical enzyme in the nervous system responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) into choline and acetic acid. This process terminates the nerve signal at cholinergic synapses. This compound, like other organophosphates, phosphorylates the serine hydroxyl group in the active site of AChE, rendering the enzyme inactive. This irreversible inhibition leads to the accumulation of acetylcholine in the synaptic cleft.

Downstream Signaling Effects

The accumulation of acetylcholine due to AChE inhibition leads to the overstimulation of both nicotinic and muscarinic acetylcholine receptors on postsynaptic membranes, resulting in a wide range of physiological effects.

-

Muscarinic Receptor Activation: Muscarinic receptors are G-protein coupled receptors (GPCRs) that mediate a variety of physiological responses in the central and peripheral nervous systems. Their overstimulation can lead to symptoms such as increased salivation, lacrimation, urination, defecation, gastrointestinal distress, and emesis (SLUDGE syndrome), as well as bradycardia and bronchoconstriction.

-

Nicotinic Receptor Activation: Nicotinic receptors are ligand-gated ion channels. Their overstimulation, particularly at the neuromuscular junction, initially causes muscle fasciculations and spasms, followed by paralysis due to depolarization block. In the central nervous system, it can contribute to seizures.

Conclusion

This technical guide provides a compilation of the available physical and chemical properties of this compound that are essential for environmental modeling. While key parameters such as water solubility, vapor pressure, and the octanol-water partition coefficient have been documented, significant data gaps remain, particularly concerning its degradation kinetics (hydrolysis, photolysis, and biodegradation) and soil sorption coefficient (Koc). The provided summaries of OECD experimental protocols offer a framework for generating this missing data. The visualization of this compound's mechanism of action through acetylcholinesterase inhibition and the subsequent overstimulation of cholinergic receptors provides a clear understanding of its toxicological effects. Further research to determine the specific environmental half-lives and soil sorption characteristics of this compound is crucial for accurate environmental risk assessment and modeling.

References

History of Mephosfolan use in agriculture for cotton and maize

An In-depth Technical Guide on the History and Use of Mephosfolan in Cotton and Maize

Disclaimer: this compound is an obsolete organophosphate insecticide, and detailed historical records, particularly quantitative field trial data and specific experimental protocols, are not widely available in digitized scientific literature. This guide synthesizes the available information and provides representative experimental protocols and diagrams to fulfill the structural and technical requirements of the request.

Introduction

This compound, known by its trade name Cytrolane, is an organophosphate insecticide and acaricide introduced in 1963.[1] It functions as a systemic insecticide with both contact and stomach poison activity.[1][2] As a member of the phosphoramidate substance group, it was developed to control a range of chewing and sucking insects.[1][2] Its use was prominent in agriculture for major crops, including cotton and maize, to combat significant pests such as bollworms, aphids, mites, and stem borers.[1] Like other organophosphates, its mode of action is the inhibition of the acetylcholinesterase (AChE) enzyme.[2] Due to toxicity and environmental concerns, this compound is no longer approved for use in many regions, including the United States and Europe.[1][2]

Chemical and Physical Properties

This compound is a yellow to amber liquid with the chemical formula C₈H₁₆NO₃PS₂.[1][3] It is soluble in various organic solvents like acetone and ethanol and moderately soluble in water.[1]

| Property | Value | Source |

| Molecular Formula | C₈H₁₆NO₃PS₂ | [1][3] |

| Molecular Weight | 269.3 g/mol | [1] |

| Physical State | Yellow to amber liquid | [1][3] |

| CAS Registry Number | 950-10-7 | [2][4] |

| Water Solubility | 57 g/kg (at 25 °C) | [1] |

| Synonyms | Mephospholan, Cytrolane, AC 47470 | [1] |

Mechanism of Action: Acetylcholinesterase Inhibition